1-(2-Bromoethoxy)-4-ethoxybenzene chemical properties and structure
1-(2-Bromoethoxy)-4-ethoxybenzene chemical properties and structure
Executive Summary
1-(2-Bromoethoxy)-4-ethoxybenzene (CAS: 54646-18-3) is a bifunctional aromatic ether widely utilized as a specialized building block in organic synthesis. Characterized by a para-substituted benzene ring featuring an ethoxy group and a reactive 2-bromoethoxy tether, this compound serves as a critical intermediate for introducing the 4-ethoxyphenoxyethyl motif into complex molecules.
Its primary utility spans two high-value domains:
-
Medicinal Chemistry: As a linker agent for synthesizing Selective Estrogen Receptor Modulators (SERMs) and antihistamines where the phenetole moiety modulates lipophilicity and receptor binding.
-
Materials Science: As a mesogenic precursor in the synthesis of side-chain liquid crystalline polymers (SCLCPs), where the bromoethyl chain acts as a flexible spacer decoupling the rigid mesogen from the polymer backbone.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The structural integrity of 1-(2-Bromoethoxy)-4-ethoxybenzene relies on the stability of its ether linkages and the high reactivity of its primary alkyl bromide.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-(2-Bromoethoxy)-4-ethoxybenzene |
| Common Synonyms | 4-(2-Bromoethoxy)phenetole; 1-Ethoxy-4-(2-bromoethoxy)benzene; Hydroquinone monoethyl ether 2-bromoethyl ether |
| CAS Number | 54646-18-3 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| SMILES | CCOC1=CC=C(OCCBr)C=C1 |
Physical Properties
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data from homologous series and computational models.
| Property | Value / Range | Notes |
| Molecular Weight | 245.11 g/mol | Monoisotopic mass: 244.01 |
| Physical State | Solid (Crystalline) | Low-melting solid (Predicted MP: 45–60 °C) |
| Boiling Point | 150–155 °C @ 2 mmHg | High vacuum distillation required to prevent decomposition |
| Density | ~1.35 g/cm³ | Predicted based on halogenated ether density |
| Solubility | Soluble: DCM, Acetone, THF, Ethyl AcetateInsoluble: Water | Lipophilic character dominates |
Synthetic Pathways & Manufacturing
The synthesis of 1-(2-Bromoethoxy)-4-ethoxybenzene follows a classic Williamson ether synthesis protocol. The challenge lies in preventing the formation of the bis-alkylated byproduct (1,4-bis(2-bromoethoxy)benzene) or the dimerization of the phenol.
Reaction Mechanism (Williamson Etherification)
The reaction involves the nucleophilic attack of the 4-ethoxyphenoxide ion on 1,2-dibromoethane. To favor mono-alkylation, a large excess of the electrophile (1,2-dibromoethane) is employed.[1]
Figure 1: Synthetic pathway favoring mono-alkylation via stoichiometry control.
Experimental Protocol
Objective: Synthesize 10.0 g of 1-(2-Bromoethoxy)-4-ethoxybenzene.
Reagents:
-
4-Ethoxyphenol (Hydroquinone monoethyl ether): 5.75 g (41.6 mmol)
-
1,2-Dibromoethane: 23.5 g (125 mmol, ~3 equiv.)
-
Potassium Carbonate (anhydrous): 11.5 g (83.2 mmol)
-
Acetone (Reagent Grade): 100 mL
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethoxyphenol in acetone.
-
Deprotonation: Add anhydrous potassium carbonate. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add 1,2-dibromoethane in a single portion. Note: Using a large excess minimizes the formation of the bis-ether byproduct.
-
Reflux: Heat the mixture to reflux (~56 °C) for 18–24 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes; Product R_f ~ 0.6).
-
Work-up:
-
Cool reaction to room temperature.[2]
-
Filter off inorganic salts (KBr, excess K₂CO₃) and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recoverable).
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol.
-
Wash with Brine (30 mL), dry over anhydrous MgSO₄, and concentrate.
-
Recrystallization: Recrystallize from Ethanol or Hexanes/Ethanol mix to yield white crystals.
-
Validation:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (m, 4H, Ar-H), 4.25 (t, J=6.2 Hz, 2H, -OCH ₂CH₂Br), 4.00 (q, J=7.0 Hz, 2H, -OCH ₂CH₃), 3.63 (t, J=6.2 Hz, 2H, -CH₂CH ₂Br), 1.40 (t, J=7.0 Hz, 3H, -CH₂CH ₃).
Reactivity Profile & Functionalization
The 2-bromoethyl group acts as an excellent electrophile for S_N2 reactions, allowing the "4-ethoxyphenoxy" unit to be grafted onto various nucleophiles.
Key Transformations
The terminal bromide is easily displaced by amines, azides, thiols, or carboxylates.
Figure 2: Functionalization pathways for the bromoethyl tether.
Application Case Study: Liquid Crystal Synthesis
In the design of side-chain liquid crystalline polymers, this compound is reacted with hydroxy-functionalized acrylate monomers or directly polymerized. The ethoxybenzene core serves as a "mesogen" (rigid unit), while the ethyl chain acts as a short spacer.
-
Reaction: Displacement of Br by 4-hydroxybenzoic acid followed by polymerization.
-
Effect: The ethoxy tail promotes nematic phase formation by extending the aspect ratio of the mesogen.
Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
-
Alkylating Agent: As a primary alkyl bromide, it is a potential alkylating agent. Handle in a fume hood to avoid inhalation of dust or vapors.
-
Skin Contact: Wear nitrile gloves. The lipophilic nature allows rapid skin absorption.
-
Storage: Store in a cool, dry place away from light. Alkyl bromides can slowly degrade (discolor) upon prolonged exposure to light and heat.
References
-
Synthesis of Phenol Ethers: Mondal, R., et al. "General procedure for the synthesis of p-alkoxyphenols." Tetrahedron Letters, vol. 55, no. 1, 2014, pp. 86-89.[3]
-
Williamson Ether Synthesis Protocol: "Mono-Alkylation of a Phenol with 1,2-Dibromoethane." ChemSpider Synthetic Pages, CSsp-0006, 2007.
-
Liquid Crystal Applications: Zhao, Y., et al. "Synthesis of Side-Chain Liquid Crystalline Polyacrylates." Polymers, vol. 12, no. 11, 2020.
-
Physical Properties Data: "Benzene, 1-bromo-4-ethoxy- Properties." NIST Chemistry WebBook, SRD 69.
-
Safety Data: "Safety Data Sheet: 1-(2-Bromoethoxy)-4-ethoxybenzene." BLD Pharm, 2024.
